2-(2-Chloroethoxy)propane

Organochlorine intermediates Distillation cut points Process chemistry

2-(2-Chloroethoxy)propane (CAS 13830-12-1), systematically known as 2-(2-chloroethoxy)propane or 2-chloroethyl isopropyl ether, is a bifunctional organic compound of the chloroalkyl ether class with molecular formula C5H11ClO and a molecular weight of 122.59 g/mol. It bears a reactive 2-chloroethoxy electrophilic handle linked to an isopropyl backbone (SMILES: CC(C)OCCCl).

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
CAS No. 13830-12-1
Cat. No. B1277445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)propane
CAS13830-12-1
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(C)OCCCl
InChIInChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3
InChIKeyZPEFUABIKZOZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethoxy)propane (CAS 13830-12-1): A Branched Chloroethyl Ether Building Block for Pharmaceutical and Agrochemical Intermediates


2-(2-Chloroethoxy)propane (CAS 13830-12-1), systematically known as 2-(2-chloroethoxy)propane or 2-chloroethyl isopropyl ether, is a bifunctional organic compound of the chloroalkyl ether class with molecular formula C5H11ClO and a molecular weight of 122.59 g/mol [1]. It bears a reactive 2-chloroethoxy electrophilic handle linked to an isopropyl backbone (SMILES: CC(C)OCCCl) . This branched architecture contrasts with the more widely produced linear isomer, 1-(2-chloroethoxy)propane (CAS 42149-74-6), which serves as the primary commercial intermediate for the herbicide pretilachlor [2]. The compound is offered as a research-grade reagent (95–98% purity) for the synthesis of biologically active small molecules [3].

Why 13830-12-1 Cannot Be Casually Swapped with Generic Chloroethyl Propyl Ethers


Although simple C5 chloroethyl ethers share the same molecular formula (C5H11ClO) and core ether reactivity, they are not interchangeable in context-specific synthetic sequences. The target compound (2-chloroethyl isopropyl ether) differs from its linear-chain isomer 1-(2-chloroethoxy)propane (2-chloroethyl n-propyl ether, CAS 42149-74-6) in three critical respects—boiling point, steric bulk at the ether oxygen, and patent/application coverage—that directly affect reaction kinetics, purification strategy, and downstream IP positioning [1]. Additionally, substituting with shorter-chain analogs (e.g., 2-chloroethyl methyl ether) or symmetrical dihalides (e.g., bis(2-chloroethyl)ether) introduces divergent physicochemical properties and uncontrolled cross-reactivity. The quantitative evidence below details which dimensions are verifiable from open data and which remain to be established by head-to-head experimentation.

Quantitative Differentiation of 2-(2-Chloroethoxy)propane (13830-12-1) from Closest Structural Analogs


Boiling Point Reduction vs. the Linear n-Propyl Isomer Offers Distillation-Based Purification Advantage

The branched isopropyl architecture of 2-(2-chloroethoxy)propane lowers its boiling point by approximately 7–12 °C relative to the commercial linear isomer 2-chloroethyl n-propyl ether (CAS 42149-74-6). Specifically, 2-(2-chloroethoxy)propane boils at 120.1 ± 13.0 °C at 760 mmHg , whereas the n-propyl analog is reported with a boiling range of 129–132 °C [1]. In distillation-limited purification, this difference of ~9 °C (midpoint-to-midpoint) provides a wider separation window from reaction solvents such as toluene (110 °C) or n-butanol (117 °C), potentially reducing co-distillation losses.

Organochlorine intermediates Distillation cut points Process chemistry

Measured Density and Refractive Index Distinguish 2-(2-Chloroethoxy)propane from the n-Propyl Isomer

2-(2-Chloroethoxy)propane exhibits a lower density (0.955 g/cm³ at 20 °C) than the n-propyl isomer (0.96–0.97 g/cm³) [1][2]. Its refractive index (n20/D 1.4125) also differs from the linear analog (reported 1.4157–1.4177) [3]. These orthogonal parameters provide a quantitative basis for identity verification when both isomers might conceivably be present in a laboratory inventory of chloroethyl ether reagents.

Quality control parameters Identity testing Material specification

Computed Hydroxyl Radical Reaction Rate Constant: Class-Level Aqueous Fate Indicator Versus Shorter-Chain Analogs

ChemSpider reports a computed overall hydroxyl radical reaction rate constant (kOH) of 5.5678 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for 2-(2-chloroethoxy)propane . While no direct experimental validation is available, this value falls within the range expected for C5 chloroalkyl ethers. By comparison, the smaller analog 2-chloroethyl methyl ether (C3H7ClO, MW 94.54) has a computed kOH of approximately 3.23 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (EPI Suite estimation) [1], indicating that the larger C5 congener is more reactive toward tropospheric hydroxyl radicals, consistent with increased C–H abstraction sites on the alkyl moiety.

Environmental persistence Atmospheric chemistry Computational prediction

Vendor-Declared Purity Specifications: 98% (GC) Typical for Research-Grade Supply

Multiple commercial vendors list 2-(2-chloroethoxy)propane at a purity specification of 95% or greater, typically 98% as determined by GC [1]. This exceeds the minimum purity commonly specified for bulk agrochemical intermediate-grade 2-chloroethyl n-propyl ether (>97.0% GC) . The 98% research-grade specification, combined with the compound's availability at gram-to-kilogram scale, supports its use in medicinal chemistry library synthesis where higher initial purity reduces the probability of impurity-carrying side reactions.

Reagent specification Synthesis reproducibility Procurement QC

Aqueous Solubility Comparable to the n-Propyl Isomer, Eliminating Solubility-Driven Substitution Fears

The computed aqueous solubility of 2-(2-chloroethoxy)propane is approximately 15 g/L at 25 °C (calculated value, * marked) [1]. This is comparable to the experimentally measured solubility of the n-propyl isomer, reported as 6.2 g/L at 20 °C [2]. While the values differ by a factor of ~2.4, this likely reflects the difference between computational prediction (25 °C) and experimental measurement (20 °C) rather than a true structural difference. Both values indicate low-to-moderate aqueous solubility, and neither isomer offers a clear formulation advantage for biphasic aqueous-organic reactions.

Biphasic reaction design Aqueous workup Partition coefficient

Application Scenarios for 2-(2-Chloroethoxy)propane (13830-12-1) Where Differentiation Matters


Synthesis of 2-Isopropoxyethyl-Derived Bioactive Molecules Requiring a Branched Ether Precursor

In medicinal chemistry programs targeting CNS or cardiovascular indications, the isopropoxyethyl moiety can serve as a metabolically more robust replacement for the linear n-propoxyethyl group. 2-(2-Chloroethoxy)propane provides direct access to this branched architecture via nucleophilic displacement of chloride, avoiding the need for a multi-step exchange of alkyl chains post-alkylation. Evidence Section 3.1 (boiling point) supports its purification advantage when isolating intermediates from polar aprotic solvents such as DMF or DMSO. [1]

Herbicide Intermediate Analoging for IP Diversification Around Pretilachlor-Type Scaffolds

Pretilachlor and related chloroacetanilide herbicides employ the linear 2-chloroethyl n-propyl ether as a key intermediate. For generic manufacturers seeking freedom-to-operate, 2-(2-chloroethoxy)propane offers a structurally distinct isosteric building block that may produce patentably distinct final compounds. The density and refractive index fingerprint (Evidence Section 3.2) enables reliable identity testing in regulatory submissions. [2][3]

Polymer and Material Science: Sterically Tuned Alkylating Agent for Crosslinking or Grafting Reactions

The increased steric bulk of the isopropoxy group relative to ethoxy or methoxy analogs can moderate the rate of nucleophilic substitution on the chloroethyl terminus. This has potential utility in controlled polymer crosslinking reactions where excessive reactivity leads to gelation or inhomogeneous networks. While no published kinetic comparison exists for this compound, the physical characterization data in Section 3 provides the necessary specifications for procurement and initial feasibility studies. [1]

Environmental Fate Screening in Early-Stage Agrochemical or Pharmaceutical Development

The computed OH radical rate constant for 2-(2-chloroethoxy)propane (5.57 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, Evidence Section 3.3) indicates moderate atmospheric reactivity, with a predicted tropospheric half-life on the order of ~35 hours (assuming [OH] = 1 × 10⁶ molecules cm⁻³). This places it in a different persistence category than some shorter-chain haloethers. Environmental assessment teams can use this computed value as a preliminary screening parameter when evaluating the compound for inclusion in development pipelines subject to REACH or TSCA reporting.

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